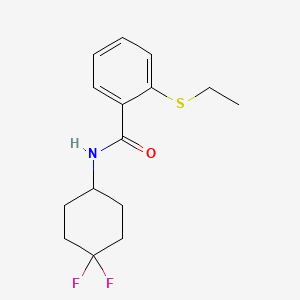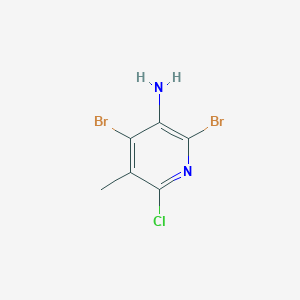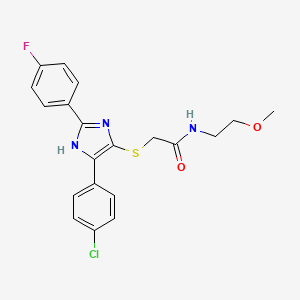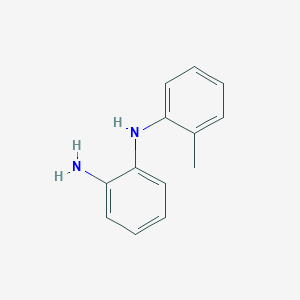
1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
There are several methods for synthesizing isothiocyanates, which are considered to be the most biologically active degradation products of glucosinolates . One method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .
Molecular Structure Analysis
The molecular formula of “2-Methoxy-5-methylphenyl isothiocyanate” is C9H9NOS . Its average mass is 179.239 Da and its monoisotopic mass is 179.040482 Da .
Chemical Reactions Analysis
Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters is also reported .
Physical And Chemical Properties Analysis
The compound “2-Methoxy-5-methylphenyl isothiocyanate” is a liquid . The compound “1-(2-methoxy-5-methylphenyl)ethanone” has a molecular weight of 164.2 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Biological Activities
- Synthesis of 1-(2-Methoxy-5-Nitrophenyl)-5-oxopyrrolidine Derivatives: A novel series of 1,3-disubstituted pyrrolidinone derivatives was prepared, demonstrating the versatility of the core structure in synthesizing compounds with potential biological activities (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).
Synthesis and Antioxidant Activity
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: This study revealed potent antioxidant activities of certain synthesized derivatives, highlighting the potential of this chemical structure in developing antioxidant agents (Tumosienė et al., 2019).
Antimicrobial and Antifungal Activity
- Synthesis of Novel Pyrrolecarboxylate Derivatives as Antimicrobial Agents: The study indicates that the introduction of specific groups in the pyrrolecarboxylate structure can enhance antibacterial and antifungal properties, making it a promising candidate for antimicrobial applications (Hublikar et al., 2019).
Antibacterial Activity
- Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Antibacterial Evaluation: This research focused on synthesizing various derivatives and testing their antibacterial effectiveness, demonstrating the compound's relevance in developing new antibacterial agents (Žirgulevičiūtė et al., 2015).
Anti-TMV and Cytotoxicity Activities
- Furan-2-Carboxylic Acids from Nicotiana Tabacum: Research on similar compounds isolated from tobacco roots showed significant anti-Tobacco Mosaic Virus (TMV) and cytotoxicity activities, suggesting the potential biomedical applications of such compounds (Wu et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-3-4-11(18-2)10(5-8)14-7-9(13(16)17)6-12(14)15/h3-5,9H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYUMDHVHCXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide](/img/structure/B2438743.png)


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2438752.png)
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine] hydrochloride](/img/structure/B2438754.png)
![Methyl triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2438755.png)


![3-(4-butoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2438758.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2438759.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2438763.png)